3-Aminopropylphosphinic acid

Beschreibung

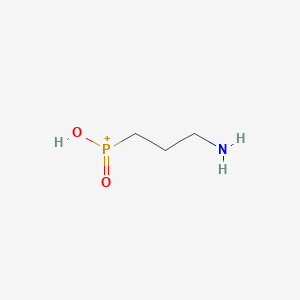

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminopropyl-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO2P/c4-2-1-3-7(5)6/h1-4H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIWYGZSHIXQIU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336775 | |

| Record name | 3-Aminopropylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103680-47-3 | |

| Record name | 3-Aminopropylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103680473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPROPYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMT5SS3QRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Aminopropylphosphinic Acid and Analogs

Established Synthetic Pathways to Phosphinic Acid Derivatives

The construction of the phosphinic acid core is a foundational aspect of synthesizing the target compound and its analogs. Key strategies include transition metal-catalyzed cross-couplings and nucleophilic additions.

Palladium catalysis has emerged as a powerful tool for the formation of carbon-phosphorus bonds, offering direct routes to phosphinic acids from readily available starting materials. A significant development is the cross-coupling reaction of hypophosphite salts with various electrophiles. For instance, a palladium-catalyzed reaction between anilinium hypophosphite and a range of aromatic halides and triflates provides a straightforward synthesis of monosubstituted phosphinic acids. organic-chemistry.orgacs.org This method is noted for its tolerance of various functional groups and its use of a stable, nonhygroscopic hypophosphite source. organic-chemistry.org The choice of catalyst system, such as Pd(OAc)₂/dppp, has been shown to be crucial in minimizing side reactions like reduction and improving yields. acs.org

Another approach involves the direct cross-coupling of benzylic alcohols with concentrated hypophosphorous acid (H₃PO₂) using a Pd/xantphos catalyst system. nih.gov This method provides a "green," PCl₃-free entry into benzylic H-phosphinic acids and has been shown to proceed in moderate to good yields for a broad range of substrates. nih.gov The Heck coupling of aryl halides with vinyl phosphonic acid, catalyzed by palladium complexes like Pd(P(tBu)₃)₂, also represents a viable, single-step pathway to functionalized styryl phosphonic acids, which are structurally related to phosphinic acid derivatives. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Phosphinic Acid Derivatives

| Catalyst System | Substrates | Product Type | Key Findings | Citations |

|---|---|---|---|---|

| Pd(OAc)₂/dppp | Anilinium hypophosphite, Aryl halides/triflates | Monosubstituted phosphinic acids | Superior to Pd(PPh₃)₄, reducing competing reactions and improving yields. | acs.org |

| Pd/xantphos | Benzylic alcohols, H₃PO₂ | Benzylic H-phosphinic acids | "Green" and direct method, avoids prior activation of alcohols. | nih.gov |

| Pd(P(tBu)₃)₂ | Aryl halides, Vinyl phosphonic acid | (E)-styryl phosphonic acids | Single-step pathway with good to excellent yields (31–80%). | rsc.org |

Nucleophilic addition reactions represent a cornerstone in the synthesis of phosphinic acids, particularly for creating α-amino phosphinic acid structures. The Pudovik-type reaction, which involves the addition of H-phosphinates to imines, is a widely used method for preparing α-amino-C-phosphinates. nih.gov This reaction can generate two new stereogenic centers, although the chirality at the phosphorus atom is often lost upon hydrolysis. nih.gov

Another prevalent strategy is the phospha-Michael addition, where a phosphorus nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.com This approach is central to the synthesis of phosphinic dipeptide analogues. Typically, an N-protected α-amino-H-phosphinic acid is activated to its more nucleophilic trivalent silyl (B83357) ester form before being added to an acrylate (B77674). mdpi.com Activation can be achieved using agents like N,O-bis(trimethylsilyl)acetamide (BSA) or a combination of chlorotrimethylsilane (B32843) (TMSCl) and a tertiary amine. mdpi.com The Abramov reaction, using ketones, aldehydes, or imines, is another established method for synthesizing phosphinic acid derivatives. kent.ac.uk

Table 2: Overview of Nucleophilic Addition Approaches

| Reaction Type | Nucleophile | Electrophile | Key Features | Citations |

|---|---|---|---|---|

| Pudovik-type | H-phosphinates | Imines | Forms α-amino-C-phosphinates; creates two new stereocenters. | nih.gov |

| Phospha-Michael | α-amino-H-phosphinic acids (silylated) | Acrylates | Key step in phosphinic dipeptide synthesis; requires P(V) to P(III) activation. | mdpi.comresearchgate.net |

| Abramov Reaction | Phosphinic acid | Ketones, Aldehydes, Imines | Established method for synthesizing 1-aminoalkylphosphinic acids. | kent.ac.uk |

Achieving stereocontrol is critical, as the biological activity of phosphinic acid analogs is often dependent on their stereochemistry. A common strategy for the stereoselective synthesis of α-amino-C-phosphinic acids is the nucleophilic addition of a phosphinate to a chiral imine. nih.gov The diastereoselectivity of this addition is often high and can be rationalized by the nucleophile attacking the less sterically hindered face of the imine. nih.gov

The use of chiral auxiliaries is another effective approach. For example, the conjugate addition of a silylated phosphonite to an α-methylene glutarate containing a chiral auxiliary has been explored, although it resulted in only modest diastereoselectivity. nih.govresearchgate.net Organocatalysis is also emerging as a powerful method. Guanidines and their salts have shown high efficiency as catalysts for the enantioselective hydrophosphinylation of aldimines. nih.gov Furthermore, stereoselective synthesis of P-chiral compounds has been achieved through the reaction of ortho-lithiated chiral ferrocenyl amines with tetracoordinated phosphorus(V) chlorides. rsc.org

Optimized Protocols for 3-Aminopropylphosphinic Acid Generation

The phospha-Mannich reaction also offers a highly efficient route. A study demonstrated that the reaction of hypophosphorous acid with secondary amines and formaldehyde (B43269) in wet acetic acid can lead to aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products, suggesting its potential applicability for synthesizing related structures. rsc.org

Design and Synthesis of Structurally Modified this compound Analogs

The structural framework of this compound is a valuable scaffold for designing analogs, particularly phosphinic pseudopeptides, which act as transition-state inhibitors of proteases. mdpi.comliverpool.ac.uk The synthesis of these complex molecules requires strategies that allow for the systematic variation of side-chain substituents that mimic natural amino acid residues.

The synthesis of phosphinic dipeptide analogs, which incorporate diverse side chains, typically follows one of two main strategies: the "N → C" approach or the "C → N" approach. nih.gov

N → C Approach: This strategy involves the phospha-Michael addition of a pre-formed, N-protected α-amino-H-phosphinic acid (containing the P1 side chain) to an acrylate derivative (which becomes the P1' residue). mdpi.comnih.gov This is a P1' divergent route, as a single phosphorus-containing building block can be reacted with various acrylates to generate a library of analogs. nih.gov

C → N Approach: In this route, an acrylate is first added to an activated form of hypophosphorous acid to create a β-substituted H-phosphinic acid. mdpi.com This intermediate then participates in a three-component amidoalkylation reaction with a carbamate (B1207046) and an aldehyde (which provides the P1 side chain). nih.gov This strategy is P1 divergent.

Multicomponent reactions are particularly valuable for building molecular diversity efficiently. For example, the condensation of an aldehyde, benzyl (B1604629) carbamate, and an appropriate phosphinic acid component in the presence of acetyl chloride can produce phosphinic dipeptide analogs in good yields. mdpi.com This approach allows for the incorporation of various side chains by simply changing the aldehyde component. mdpi.comnih.gov

Chemical Transformations and Derivatization of Phosphinic Acid Moieties

The phosphinic acid moiety is amenable to a wide range of chemical transformations and derivatizations, allowing for the synthesis of highly functionalized molecules. nih.gov Key reactions include the Hirao cross-coupling, Michael addition, Atherton–Todd reaction, and phospha-Mannich reactions. researchgate.net These methods provide pathways to create diverse acyclic and cyclic phosphinic acid derivatives. nih.govresearchgate.net

A significant area of derivatization is esterification. A novel and efficient method involves a triethylamine (B128534) (TEA)-catalyzed sugar-esterification of phosphinic acids, which proceeds without the need for a transition metal catalyst. acs.org This reaction is notable for its operational simplicity and its tolerance for various substituents on both the phosphinic acid and the sugar moieties, enabling the synthesis of diverse phosphinates. acs.org This approach has been used to create glycosyl prodrugs, which can enhance properties such as aqueous stability. liverpool.ac.uk

Another important transformation is the phospha-Michael addition. This reaction has been utilized to synthesize phosphinic dipeptide analogues. The process involves the addition of a protected aminomethyl phosphinic acid to different acrylic acid esters using hexamethyldisilazane (B44280) (HMDS) as a silylating agent. acs.org This reaction proceeds under mild conditions and is compatible with standard protecting groups. acs.org

Microwave-assisted synthesis has emerged as a green chemistry alternative for phosphinic acid derivatization. researchgate.net Direct esterification of phosphinic acids, which often does not occur under conventional thermal heating, can be successfully achieved using microwave irradiation. researchgate.net For example, phenyl-H-phosphinic acid can be converted to corresponding phosphinic esters by reacting it with simple alcohols under microwave conditions, achieving preparative yields of 45-60% with a 15-fold excess of the alcohol. researchgate.net

Table 2: Examples of Chemical Transformations and Derivatizations

| Starting Phosphinic Acid | Reagents / Conditions | Product Type | Transformation Type | Reference |

|---|---|---|---|---|

| Various Phosphinic Acids | Sugar moiety, Triethylamine (TEA) | Glycosyl Phosphinates | Metal-free Esterification | acs.org |

| Protected aminomethyl phosphinic acid | Acrylic acid esters, HMDS | Phosphinic dipeptide analogues | Phospha-Michael Addition | acs.org |

| Phenyl-H-phosphinic acid | Simple alcohols, Microwave irradiation | Phosphinic Esters | MW-assisted Esterification | researchgate.net |

Pharmacological and Molecular Characterization of 3 Aminopropylphosphinic Acid

Agonistic Activity at Gamma-Aminobutyric Acid Type B (GABA-B) Receptors

3-Aminopropylphosphinic acid (3-APPA), also known as CGP 27492, is a research compound recognized for its activity as an agonist at the Gamma-aminobutyric acid type B (GABA-B) receptor. wikipedia.org It belongs to a class of phosphinic acid GABA-B agonists, which also includes other compounds used in scientific investigation. wikipedia.org The GABA-B receptor, a metabotropic receptor coupled to G-proteins, is a key site for inhibitory neurotransmission in the central nervous system (CNS). sigmaaldrich.com Its activation leads to a variety of physiological effects, including the modulation of ion channels and adenylyl cyclase activity. sigmaaldrich.com 3-APPA's interaction with this receptor has been a subject of study to understand the nuances of GABA-B-mediated signaling.

Receptor Binding Kinetics and Affinity Profiling

This compound demonstrates a high affinity for the GABA-B receptor. wikipedia.org Studies have reported a binding affinity (pKi) of 8.30, which corresponds to an approximate concentration of 3 nM. wikipedia.org In competitive binding assays using rat brain synaptic membranes, 3-APPA showed a Ki of 15 nM. bindingdb.org The compound inhibits the binding of radiolabeled GABA-B receptor agonists, such as [3H]-baclofen, in rat cerebellar membranes with an IC50 value of 1.5 μM. medchemexpress.comambeed.com

The binding affinity of 3-APPA can be influenced by allosteric modulators. For instance, the positive allosteric modulator GS39783 has been shown to reduce the kinetic rate constants of the association and dissociation of [3H]this compound, which results in a net increase in the agonist's binding affinity. merckmillipore.com Furthermore, the presence of calcium ions (Ca2+) is a significant factor for high-affinity binding of 3-APPA. nih.gov In rat brain membranes, the affinity of 3-APPA for the GABA-B receptor is decreased by more than tenfold in the absence of Ca2+. nih.gov This effect is also observed in its potency for stimulating GTPγS binding. nih.gov

Binding Affinity of this compound at GABA-B Receptors

| Parameter | Value | Assay Conditions | Reference |

|---|---|---|---|

| pKi | 8.30 | General literature value | wikipedia.org |

| Ki | 15 nM | Inhibition of [3H]GABA binding in rat brain synaptic membranes | bindingdb.org |

| IC50 | 1.5 μM | Inhibition of [3H]-baclofen binding in rat cerebellar membranes | medchemexpress.comambeed.com |

Functional Characterization of GABA-B Receptor Activation and Downstream Effects

Activation of GABA-B receptors by agonists typically inhibits forskolin-stimulated cyclic AMP production through a pertussis toxin-sensitive G protein. nih.gov this compound has been shown to inhibit the forskolin-mediated response, consistent with its role as a GABA-B agonist. nih.gov However, its functional activity can be complex. In studies co-expressing GABA-B receptor splice variants (GABA-B R1a or GABA-B R1b) with GABA-B R2 and a chimeric G-protein in tsA cells, 3-APPA behaved as a partial agonist. nih.gov It produced maximal responses of 41% and 61% compared to GABA at the GABA-B R1a and GABA-B R1b splice variants, respectively. nih.gov

The downstream effects of GABA-B receptor activation include the modulation of ion channels, primarily coupling to calcium and potassium channels. sigmaaldrich.com In human frontal cortex membranes, 3-APPA's potency as an agonist is enhanced by calcium ions, as measured by [35S]-GTPγS binding assays. drugbank.com This suggests that extracellular calcium levels can modulate the functional output of 3-APPA at the receptor. drugbank.com In some experimental models, 3-APPA has been observed to block the inhibitory effects of GABA, such as against vagal broncho-spasm in guinea pigs, indicating complex interactions within specific physiological contexts. medchemexpress.com

Comparative Analysis with Other GABA-B Receptor Ligands

3-APPA is often compared with other GABA-B receptor agonists, most notably baclofen (B1667701). While both are potent agonists, they exhibit key pharmacological differences. In peripheral tissues like the guinea-pig ileum and rat anococcygeus muscle, 3-APPA is reported to be five to seven times more potent than baclofen. researchgate.net However, a significant distinguishing feature is their ability to cross the blood-brain barrier. Baclofen penetrates the CNS, whereas 3-APPA does not, making it a useful tool for differentiating central versus peripheral GABA-B receptor-mediated effects. nih.govbps.ac.uk For example, systemic administration of baclofen increases food intake in rats, an effect not seen with 3-APPA, suggesting the hyperphagia is mediated by central GABA-B receptors. nih.gov Similarly, the respiratory depression caused by baclofen is attributed to its action on CNS GABA-B receptors, as peripherally acting 3-APPA does not produce this effect. bps.ac.uk

In functional assays measuring phosphoinositide hydrolysis, the rank order of agonist potency for both GABA-B R1a and GABA-B R1b splice variants was found to be SKF-97541 > GABA > (R)-baclofen > BCTG > 3-APPA. nih.gov Unlike baclofen, which acts as a full agonist in these assays, 3-APPA demonstrates partial agonism. nih.gov Another point of comparison is the influence of calcium ions on binding affinity; the affinity of GABA and 3-APPA is highly dependent on Ca2+, while that of baclofen is not significantly affected. nih.gov

Comparative Profile of GABA-B Agonists

| Characteristic | This compound (3-APPA) | Baclofen | Reference |

|---|---|---|---|

| Potency (Peripheral) | Higher (5-7x more potent in some tissues) | Lower | researchgate.net |

| Blood-Brain Barrier Penetration | No | Yes | nih.govbps.ac.uk |

| Functional Activity | Partial agonist in some assays | Full agonist | nih.gov |

| Ca2+ Dependence for Binding | High | Low / None | nih.gov |

| Effect on Food Intake (Systemic) | No effect | Increases intake | nih.gov |

| Respiratory Effect (Systemic) | No effect | Inhibits ventilation | bps.ac.uk |

Investigation of Pharmacologically Distinct GABA-B Receptor Subsets

The existence of different subtypes of GABA-B receptors has been suggested by various pharmacological studies. physiology.orgtandfonline.com 3-APPA has been a valuable tool in research aiming to distinguish these receptor subsets. ucl.ac.uk For instance, evidence points to pharmacologically different GABA-B receptors at presynaptic and postsynaptic sites. physiology.org

In studies on rat hippocampal synaptosomes, the prototypic agonist (-)baclofen was found to inhibit the release of amino acids, whereas 3-APPA failed to do so under the same conditions. ucl.ac.uk This differential effect, despite 3-APPA's high binding affinity, suggests it may distinguish between subtypes of GABA-B receptors. ucl.ac.uk While 3-APPA inhibited [3H]-GABA binding to the same extent as (-)baclofen across seventeen brain regions in autoradiography studies, its failure to inhibit neurotransmitter release in certain functional assays points towards a selective action at different receptor populations. ucl.ac.uk The discovery of such distinct recognition sites opens pathways for developing more selective GABA-B receptor ligands. nih.gov

Enzymatic Modulation by this compound and its Derivatives

While the primary pharmacological characterization of 3-APPA focuses on its GABA-B receptor activity, the broader class of phosphinic acids, to which it belongs, is known for interacting with various enzymes. ontosight.aiuniroma1.it The phosphinic acid group can act as a bioisostere of a carboxyl group, allowing these compounds to be recognized and metabolized by certain enzymes. uniroma1.it For example, 3-APPA itself can be produced by the enzymatic decarboxylation of D,L-2-amino-4-(hydroxyphosphinyl)butyric acid (a phosphinic analogue of glutamate) by E. coli glutamate (B1630785) decarboxylase. uniroma1.it Furthermore, 3-APPA can be converted to 3-(hydroxyphosphinyl)propionic acid by GABase, a preparation containing GABA-transaminase and succinic semialdehyde dehydrogenase, demonstrating that both PLP-dependent and NADP+-dependent enzymes can metabolize phosphinic compounds. uniroma1.it

Inhibition of Metalloproteases and Hydrolases

The phosphinic acid structural motif is known to be a potent inhibitor of certain enzymes, particularly metalloproteases. ontosight.ai Phosphinic acids can mimic the transition state of peptide hydrolysis, making them effective inhibitors. ontosight.ai Derivatives of phosphinic acids have been specifically designed and investigated as inhibitors of matrix metalloproteases (MMPs). google.com The metalloproteinase family, which includes MMPs and ADAMs (a disintegrin and metalloproteases), plays a crucial role in extracellular matrix remodeling and is a target for therapeutic development. mdpi.com

While 3-aminopropyl(benzyl)phosphinic acid, a derivative, is noted for its potential to inhibit metalloproteases, the research focus on 3-APPA itself has been overwhelmingly directed at its effects on the GABA-B receptor system. ontosight.ai The broader class of aminoalkylphosphonates and their derivatives are subjects of investigation for their interactions with various hydrolases and transport systems in different organisms. psu.eduresearchgate.net

Inhibition of Other Enzyme Classes (e.g., Tyrosinase)

Direct inhibitory effects of this compound (3-APPA) on enzyme classes beyond those related to GABA are not extensively documented in primary research literature. However, a notable example of its involvement in enzyme inhibition is seen through a derivative, 5-[(3-aminopropyl)phosphinooxy]-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as Kojyl-APPA. This compound represents a strategic chemical modification where 3-APPA is linked to kojic acid, a well-known inhibitor of tyrosinase.

Research has demonstrated that Kojyl-APPA functions as a prodrug. nih.govnih.gov In its original form, Kojyl-APPA does not directly inhibit tyrosinase activity in in vitro assays. nih.govnih.gov However, when applied to melanocytes, it is enzymatically hydrolyzed within the cells, releasing kojic acid. nih.govnih.gov The released kojic acid then exerts its characteristic inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis. This mechanism was confirmed in studies on normal human melanocytes, where Kojyl-APPA significantly inhibited tyrosinase activity 24 hours after treatment. nih.govnih.gov This indirect pathway of inhibition highlights a novel application of 3-APPA as a carrier moiety to improve the stability and delivery of other active compounds. researchgate.net

The table below summarizes the inhibitory characteristics of Kojyl-APPA on tyrosinase.

| Compound | Target Enzyme | Inhibition Type | Mechanism of Action |

| Kojyl-APPA | Tyrosinase | Indirect (Prodrug) | Enzymatically converted to kojic acid in-situ, which then inhibits tyrosinase. nih.govnih.gov |

Structure-Mechanism Relationships in Enzyme Inhibition

The interaction of this compound with enzymes is fundamentally governed by the principle of bioisosterism, where the phosphinic acid group (-P(O)(OH)H) serves as a structural and electronic mimic of a carboxylic acid group (-COOH). researchgate.netnih.govnih.gov This mimicry allows 3-APPA and its analogues to be recognized by the active sites of enzymes that naturally bind carboxylate-containing substrates. researchgate.netnih.gov

A key aspect of this relationship is the tetrahedral geometry of the phosphinic group, which resembles the transition state of amide bond hydrolysis catalyzed by metalloproteases. researchgate.net This makes phosphinic acid-containing peptides potent transition-state analogue inhibitors of these enzymes. researchgate.net The phosphinate group can coordinate with the metal ion (often zinc) in the active site, effectively blocking the enzyme's catalytic activity. researchgate.net

A direct example of the bioisosteric relationship of the phosphinic acid group is observed in its interaction with glutamate decarboxylase from Escherichia coli (EcGadB). This enzyme normally catalyzes the decarboxylation of L-glutamate to γ-aminobutyric acid (GABA). Studies have shown that EcGadB can also process the H-phosphinic analogue of L-glutamate (L-Glu-γ-PH). researchgate.netnih.gov The enzyme recognizes the phosphinic group as a surrogate for the γ-carboxyl group of glutamate and catalyzes its α-decarboxylation to produce this compound (the H-phosphinic analogue of GABA). researchgate.netnih.gov

Furthermore, the resulting 3-APPA can be subsequently metabolized by GABA-transaminase and succinic semialdehyde dehydrogenase, indicating that multiple enzymes in a metabolic pathway can recognize and process these phosphinic acid analogues. researchgate.netnih.gov This enzymatic conversion underscores the principle that the H-phosphinic group is an effective bioisostere of the carboxyl group, allowing these compounds to act as substrates for enzymes that are not their primary pharmacological targets. researchgate.net

The table below details the enzymatic processing of a glutamate analogue to 3-APPA, illustrating the structure-mechanism relationship.

| Enzyme | Natural Substrate | Phosphinic Acid Analogue Substrate | Product of Analogue Metabolism | Structural Rationale |

| E. coli Glutamate Decarboxylase (EcGadB) | L-Glutamate | L-2-amino-4-(hydroxyphosphinyl)butyric acid (L-Glu-γ-PH) | This compound (GABA-PH) | The H-phosphinic group acts as a bioisostere of the γ-carboxyl group of glutamate. researchgate.netnih.gov |

This bioisosteric relationship is a cornerstone of the rational design of phosphinic acid-based enzyme inhibitors for various therapeutic targets. researchgate.net

Structure Activity Relationship Sar Studies of 3 Aminopropylphosphinic Acid Analogs

Correlating Structural Features with GABAB Receptor Affinity and Efficacy

The affinity and efficacy of 3-aminopropylphosphinic acid analogs at the GABAB receptor are intricately linked to their structural characteristics. Research has shown that these compounds are potent and selective GABAB receptor agonists. dokumen.pubnih.govnih.gov The parent compound, this compound (3-APPA), itself is a potent agonist at both presynaptic and postsynaptic GABAB receptors. nih.govnih.gov

Studies comparing 3-aminopropylphosphinic acids with their corresponding 3-aminopropyl(methyl)phosphinic acids have revealed important SAR insights. While both classes of compounds act as full agonists at the GABAB receptor, methylation on the phosphorus atom significantly enhances selectivity for the GABAB receptor over the GABAA receptor. nih.gov There is a good correlation between the affinity for the native rat GABAB receptor and the agonistic potency at the human recombinant GABAB receptor for both series of compounds. nih.gov

The potency of these analogs can be several times higher than that of baclofen (B1667701), a well-known GABAB receptor agonist. nih.govliverpool.ac.ukresearchgate.net For instance, 3-APPA is approximately seven times more potent than baclofen in guinea-pig ileum preparations and five times more potent in rat anococcygeus muscle preparations. researchgate.net

Table 1: GABAB Receptor Agonist Activity of this compound and Analogs

| Compound | Activity | Potency Relative to Baclofen | Reference |

|---|---|---|---|

| This compound (3-APPA) | Potent GABAB agonist | ~5-7x more potent | nih.govresearchgate.net |

| 3-Aminopropyl(methyl)phosphinic acid | Potent GABAB agonist | - | nih.gov |

| CGP27492 | Potent GABAB agonist | 3-7x more potent than (R)-baclofen | liverpool.ac.uk |

| CGP35024 (methyl analog of CGP27492) | Potent GABAB agonist | 3-7x more potent than (R)-baclofen | liverpool.ac.uk |

Impact of Phosphinic Acid Moiety Modifications on Biological Activity

The phosphinic acid group is a key pharmacophore, acting as a bioisostere of the carboxylic acid group found in the endogenous neurotransmitter GABA. dokumen.pubresearchgate.netscispace.com This bioisosteric replacement is crucial for the high potency and selectivity of these analogs for the GABAB receptor. scispace.com

Modifications to the phosphinic acid moiety have a profound impact on the biological activity of these compounds. The replacement of the carboxylic acid group of GABA with a phosphinic acid group leads to potent and selective GABAB agonists. dokumen.pubscispace.com Interestingly, while mono- or di-alkylphosphinic acid derivatives of GABA are potent GABAB agonists, the corresponding phosphonic acid derivative of baclofen, known as phaclofen, acts as a GABAB antagonist. scispace.com

Methylation of the phosphorus atom in this compound analogs, creating 3-aminopropyl(methyl)phosphinic acids, generally maintains or enhances GABAB agonist activity while increasing selectivity. nih.gov However, the introduction of larger alkyl groups, such as ethyl or higher alkyl chains, can surprisingly convert the molecule from a GABAB agonist to an antagonist. researchgate.net This highlights the sensitivity of the receptor's binding pocket to the steric bulk around the phosphinic acid group.

Furthermore, the H-phosphinic moiety is considered a good bioisostere of a carboxyl group due to its flattened tetrahedral structure and single charge. nih.gov This allows it to be recognized and processed by enzymes that normally act on carboxylic acids. nih.govresearchid.co

Table 2: Effect of Phosphinic Acid Moiety Modification on GABAB Receptor Activity

| Modification | Resulting Activity | Example Compound | Reference |

|---|---|---|---|

| Carboxylic acid to Phosphinic acid | Potent GABAB Agonist | This compound | dokumen.pubscispace.com |

| Carboxylic acid to Phosphonic acid | GABAB Antagonist | Phaclofen | scispace.com |

| P-Methylation | Potent & Selective GABAB Agonist | 3-Aminopropyl(methyl)phosphinic acid | nih.gov |

| P-Ethylation or higher alkylation | GABAB Antagonist | - | researchgate.net |

Role of the Aminopropyl Chain in Receptor Recognition and Selectivity

The aminopropyl chain is another critical structural element for the interaction of these analogs with the GABAB receptor. The length and conformation of this chain are important for proper positioning of the key pharmacophoric groups—the amino group and the phosphinic acid—within the receptor's binding site.

Studies on conformationally restricted analogs have provided insights into the optimal geometry for receptor binding. For instance, the development of cyclic phosphinic acids has been explored to create selective antagonists for GABAC receptors, a different class of GABA receptors. nih.gov In these cyclic analogs, the orientation of the acid, the backbone, and the amino group, as well as the distance between the acid and amino groups, are crucial for determining antagonist activity and selectivity. nih.gov

While the primary focus of this article is on this compound, it is worth noting that analogs with different chain lengths have also been investigated. For example, 4-aminobutylphosphonic acid, the phosphonic acid analog of delta-aminovaleric acid, is a very weak inhibitor at GABAC receptors compared to its 3-aminopropyl counterpart. researchgate.net This suggests that the three-carbon chain length is optimal for high-affinity binding at these GABA receptors.

SAR in the Context of Enzyme Inhibitory Potency and Specificity

Beyond their activity at GABA receptors, phosphinic acid-containing molecules, particularly phosphinic peptides, are recognized as potent inhibitors of zinc metalloproteases. researchgate.netacs.orgnih.govnih.gov In this context, the phosphinic acid moiety acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. researchgate.netnih.gov The negatively charged phosphinate group forms strong electrostatic interactions with the catalytic zinc ion in the enzyme's active site. researchgate.netnih.gov

The structure-activity relationship for these enzyme inhibitors is highly dependent on the side chains of the phosphinic peptide, which interact with the specificity pockets (S1, S1', etc.) of the enzyme. acs.orgnih.gov By designing phosphinic peptides with side chains that complement the enzyme's binding pockets, it is possible to achieve high potency and selectivity for a specific metalloprotease. researchgate.netacs.org

Applications of 3 Aminopropylphosphinic Acid in Biological and Neuropharmacological Research

Utilization as a Pharmacological Probe in GABAB Receptor System Investigations

3-Aminopropylphosphinic acid, a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a valuable pharmacological tool for the investigation of the GABA type B (GABAB) receptor system. Its high potency and selectivity as a GABAB receptor agonist allow for the detailed examination of receptor function in both peripheral and central nervous systems.

In Vitro Experimental Models

In vitro preparations have been instrumental in delineating the specific actions of this compound at the GABAB receptor. Electrophysiological and receptor binding assays have consistently demonstrated its potent agonist activity.

In studies utilizing rat hippocampal slices, this compound has been shown to induce membrane hyperpolarization and outward currents in CA1 neurons, effects that are characteristic of GABAB receptor activation. Furthermore, it effectively inhibits excitatory postsynaptic potentials with a half-maximal inhibitory concentration (IC50) of 2.3 μM. These effects are mitigated by the presence of GABAB receptor antagonists, confirming the specificity of its action.

Binding assays using rat cerebellar membranes have further quantified the affinity of this compound for the GABAB receptor. In these preparations, it inhibits the binding of the radiolabeled GABAB agonist, ³H-baclofen, with an IC50 of 1.5 μM ahajournals.org.

Experiments on cultured rat hippocampal neurons have revealed that this compound effectively reduces the amplitude of inhibitory postsynaptic potentials and currents at a concentration of 1 μM, demonstrating its potent action at presynaptic GABAB receptors researchgate.net. Comparatively, the well-established GABAB agonist baclofen (B1667701) requires a higher concentration of 10 μM to achieve a similar level of inhibition researchgate.net.

The following table summarizes key findings from in vitro studies on this compound:

| Experimental Model | Parameter Measured | Key Finding |

|---|---|---|

| Rat Hippocampal Slices | Excitatory Postsynaptic Potentials | IC50 of 2.3 μM for inhibition |

| Rat Cerebellar Membranes | ³H-baclofen Binding | IC50 of 1.5 μM for displacement ahajournals.org |

| Cultured Rat Hippocampal Neurons | Inhibitory Postsynaptic Potentials/Currents | >50% reduction at 1 μM researchgate.net |

| Guinea-Pig Isolated Ileum | Electrically Evoked Twitch Inhibition | EC50 of 0.8 μM researchgate.net |

In Vivo Research Paradigms

The utility of this compound as a pharmacological probe extends to in vivo research, providing insights into the physiological roles of GABAB receptors. A notable characteristic of this compound is its limited ability to cross the blood-brain barrier. This property has been exploited in studies to differentiate between central and peripheral GABAB receptor-mediated effects.

For instance, in studies investigating the effects of GABAB agonists on food intake in rats, intraperitoneal administration of this compound did not affect food consumption, in contrast to baclofen, which readily crosses the blood-brain barrier and increases food intake scienceopen.com. This finding suggests that the hyperphagic effects of baclofen are mediated by central GABAB receptors, and that peripheral GABAB activation does not play a significant role in this behavior scienceopen.com.

In studies on guinea pigs, intravenous administration of this compound has been shown to block the inhibitory effects of GABA against vagal bronchospasm, highlighting its activity at peripheral GABAB receptors involved in airway function citeab.com.

The table below outlines significant findings from in vivo research involving this compound:

| Animal Model | Administration Route | Key Finding |

|---|---|---|

| Rats | Intraperitoneal | No effect on food intake, indicating a lack of central action scienceopen.com |

| Guinea Pigs | Intravenous | Blocks GABA-induced inhibition of vagal bronchospasm citeab.com |

The activation of GABAB receptors has been linked to neuroprotective effects in various models of neuronal injury. As a potent GABAB agonist, this compound is a valuable tool for exploring these neuroprotective signaling pathways.

Activation of GABAB receptors is known to initiate a cascade of intracellular events that can promote neuronal survival. One such mechanism involves the transactivation of the insulin-like growth factor-1 receptor (IGF-1R), which subsequently leads to the activation of the pro-survival Akt signaling pathway researchgate.netahajournals.org. This pathway is crucial for protecting neurons from apoptosis, or programmed cell death researchgate.netahajournals.org.

Furthermore, GABAB receptor-mediated signaling can modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels nih.gov. By reducing calcium influx and hyperpolarizing the neuronal membrane, GABAB receptor activation can mitigate the excitotoxic damage caused by excessive glutamate (B1630785) release, a common feature in ischemic brain injury and other neurological disorders ahajournals.orgciteab.comahajournals.org.

In vitro studies have demonstrated that the co-activation of both GABAA and GABAB receptors can provide neuroprotection against ischemia-induced neuronal damage ahajournals.orgahajournals.org. While these studies did not exclusively use this compound, they underscore the therapeutic potential of modulating the GABAB receptor system in conditions of neuronal stress.

Development of Enzyme Inhibitors for Biological and Therapeutic Investigations

Aminophosphonic acids, the class of compounds to which this compound belongs, are recognized for their potential as enzyme inhibitors. Their structural similarity to amino acids allows them to act as antagonists, competing with their natural counterparts for the active sites of various enzymes.

While specific inhibitory actions of this compound on particular enzymes are not extensively detailed in the available literature, the broader class of aminophosphonic acids has been shown to inhibit several bacterial enzymes that are crucial for cell wall synthesis. These include alanine (B10760859) racemase and D-alanine:D-alanine ligase nih.govnih.govwhiterose.ac.uknih.govwikipedia.orgwikipedia.org. The inhibition of these enzymes disrupts the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to antibacterial effects.

The potential for aminophosphonic acids to act as enzyme inhibitors stems from their ability to mimic the transition state of enzymatic reactions or to act as isosteric replacements for phosphate (B84403) groups in substrates scienceopen.com. The stable carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, making them effective and durable inhibitors researchgate.net.

The therapeutic potential of enzyme inhibitors is significant, with applications in treating a wide range of diseases, from bacterial infections to cancer and neurodegenerative disorders wikipedia.orgconicet.gov.arwikipedia.orgchemicalbook.comnih.govnih.gov. Further research into the specific enzyme inhibitory profile of this compound could uncover novel therapeutic applications.

Research into Broader Biological Processes (e.g., Bacterial Oxidative Phosphonate (B1237965) Pathways)

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Bacteria have evolved specific enzymatic pathways to cleave this bond and utilize phosphonates as a source of phosphorus, particularly in phosphate-limited environments. The study of these pathways, such as the C-P lyase pathway, provides insights into bacterial metabolism and adaptation.

This compound, as an aminophosphonate, is a relevant compound for research into these bacterial metabolic processes. While the direct metabolism of this compound by specific bacterial pathways is an area requiring more detailed investigation, studies on related aminophosphonates provide a framework for understanding its potential role.

For instance, some bacteria can utilize various aminoalkylphosphonates as a phosphorus source nih.gov. The C-P lyase enzyme system is a key component in the degradation of many phosphonates, and its activity has been studied in bacteria such as Escherichia coli and Pseudomonas fluorescens advancedsciencenews.comacs.org. The degradation of some aminophosphonates is initiated by a transaminase, followed by the cleavage of the C-P bond.

The table below lists enzymes involved in bacterial phosphonate metabolism and their functions:

| Enzyme | Function |

|---|---|

| Carbon-Phosphorus (C-P) Lyase | Cleaves the C-P bond in a variety of phosphonates acs.org |

| Phosphonatase | Hydrolyzes phosphonoacetaldehyde (B103672) to acetaldehyde (B116499) and phosphate whiterose.ac.uk |

| Alanine Racemase | Catalyzes the interconversion of L-alanine and D-alanine nih.govwikipedia.org |

| D-alanine:D-alanine Ligase | Catalyzes the formation of the D-alanyl-D-alanine dipeptide nih.govwhiterose.ac.uknih.govwikipedia.org |

Advanced Analytical and Characterization Methodologies for 3 Aminopropylphosphinic Acid

Chromatographic and Spectroscopic Techniques for Quantitative Analysis in Biological Matrices

The quantitative analysis of polar compounds like 3-aminopropylphosphinic acid in complex biological matrices, such as urine and plasma, presents significant analytical challenges. The high polarity and potential for interaction with matrix components necessitate sophisticated separation and detection methods. researchgate.netnih.gov A combination of chromatographic and spectroscopic techniques is often employed to achieve the required selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of such analytes from biological samples. nih.govrssl.comchromtech.com Due to the polar nature of this compound, specialized chromatographic modes are often necessary. Ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) can be effective for retaining and separating this polar compound. chromtech.comnih.gov

For detection, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method due to its high sensitivity and specificity. nih.govcromlab-instruments.es The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of organophosphorus compounds in biological fluids. nih.govresearchgate.net This technique allows for the selection of a specific precursor ion corresponding to the analyte of interest and its subsequent fragmentation to produce characteristic product ions, which are then monitored for quantification. nih.gov This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the accuracy of quantification in complex matrices. nih.gov

Sample preparation is a critical step to mitigate matrix effects, where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govnih.gov The choice of method depends on the specific biological matrix and the physicochemical properties of the analyte.

| Technique | Principle | Application in Biological Matrices |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. nih.gov | Used for the separation of this compound from endogenous components in samples like urine and plasma. chromtech.com |

| Ion-Exchange Chromatography (IEC) | Separation based on the reversible interaction between charged analytes and a charged stationary phase. chromtech.com | Suitable for highly polar and charged compounds like this compound. |

| Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragment ions. nih.gov | Provides confident identification and accurate quantification, minimizing interference from the biological matrix. nih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate the analyte of interest from a liquid sample. nih.gov | Effective for cleanup and pre-concentration of the analyte from complex biological fluids prior to LC-MS/MS analysis. nih.gov |

Application of Advanced Nuclear Magnetic Resonance and Mass Spectrometry for Structural Elucidation of Analogs

The structural elucidation of novel analogs of this compound is essential for understanding their chemical properties and potential applications. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. dntb.gov.uaspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For organophosphorus compounds, ³¹P NMR is particularly powerful. acs.org The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, providing valuable information about its bonding and oxidation state. rsc.orgresearchgate.net For instance, the ³¹P chemical shift can distinguish between phosphinic acid, phosphonic acid, and phosphate (B84403) esters. researchgate.net

In addition to ³¹P NMR, ¹H and ¹³C NMR are crucial for determining the structure of the organic part of the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between different atoms within the molecule, allowing for a complete and unambiguous structural assignment.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the analogs. oup.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula. oup.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer clues about the compound's structure by revealing how the molecule breaks apart. nih.govoup.com The fragmentation of organophosphorus compounds often involves characteristic cleavages and rearrangements that can be diagnostic for specific structural motifs. oup.comoup.com

| Technique | Information Obtained | Relevance for Structural Elucidation |

| ³¹P NMR | Chemical environment of the phosphorus nucleus. acs.org | Differentiates between various phosphorus functional groups and provides insights into bonding. researchgate.net |

| ¹H and ¹³C NMR | Information about the carbon-hydrogen framework of the molecule. | Elucidates the structure of the aminopropyl chain and any other organic substituents. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H, and long-range C-H correlations). | Allows for the complete assembly of the molecular structure. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. oup.com | Helps in determining the elemental composition and molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the molecule. nih.gov | Provides structural information based on the characteristic breakdown of the compound. oup.com |

Surface Interaction Studies of Aminopropylphosphinic Acid on Materials

The interaction of this compound with material surfaces is of significant interest for applications such as surface modification, biocompatible coatings, and the development of hybrid organic-inorganic materials. vub.beuantwerpen.be A variety of surface-sensitive analytical techniques are employed to study the adsorption, bonding, and orientation of this molecule on different substrates, particularly metal oxides.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of the atoms on a material's surface. nih.govacs.org By analyzing the core-level spectra of elements like P, N, O, C, and the substrate elements (e.g., Ti, In, Sn), XPS can confirm the presence of the adsorbed molecule and provide insights into the nature of the chemical bonding between the phosphinic acid group and the surface. researchgate.netacs.orgrsc.org For example, changes in the O 1s and P 2p spectra can indicate the formation of M-O-P bonds (where M is a metal from the substrate). acs.org

Infrared (IR) Spectroscopy , often in the form of Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy or Attenuated Total Reflectance (ATR)-IR, is used to identify the functional groups present on the surface and to study their interactions. researchgate.netmdpi.com The vibrational frequencies of the P=O and P-O-H groups are particularly sensitive to their coordination environment. mdpi.com The disappearance or shifting of the P-O-H bands and the appearance of new bands associated with P-O-M bonds can provide direct evidence of covalent attachment to the surface. researchgate.net

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy , particularly ³¹P MAS (Magic Angle Spinning) NMR, is another valuable tool for probing the local environment of the phosphorus atoms in the adsorbed layer. vub.beresearchgate.net Different binding modes (e.g., monodentate, bidentate) can result in distinct signals in the ³¹P SSNMR spectrum, providing detailed information about the nature of the surface linkage. vub.beuantwerpen.be

Atomic Force Microscopy (AFM) can be used to visualize the surface topography of the material before and after modification with this compound. beilstein-journals.orgresearchgate.net This can provide information on the uniformity of the adsorbed layer and whether it forms a smooth monolayer or aggregates.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model the adsorption geometries and calculate binding energies, providing a deeper molecular-level understanding of the surface interactions. vub.beuantwerpen.beresearchgate.net

| Technique | Type of Information | Research Findings on Aminophosphonic/Phosphinic Acids |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. acs.org | Confirms the presence of N and P on the surface and indicates the formation of covalent bonds between the phosphonic/phosphinic acid group and metal oxide surfaces. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. mdpi.com | Reveals changes in the P-O-H and P=O stretching frequencies upon binding, suggesting deprotonation and coordination to the surface. researchgate.net |

| Solid-State NMR (SSNMR) | Local chemical environment of specific nuclei (e.g., ³¹P). acs.org | Can distinguish between different binding modes (monodentate, bidentate) of the phosphonic/phosphinic acid group on the surface. vub.beuantwerpen.be |

| Atomic Force Microscopy (AFM) | Surface topography and morphology. beilstein-journals.org | Visualizes the formation of molecular layers and can assess the homogeneity of the surface coating. researchgate.net |

| Density Functional Theory (DFT) | Calculated adsorption energies and geometries. researchgate.net | Provides theoretical models for the different possible binding conformations and their relative stabilities. vub.beuantwerpen.be |

Computational and Theoretical Investigations of 3 Aminopropylphosphinic Acid

Molecular Docking and Dynamics Simulations for Receptor Binding and Enzyme Inhibition

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for elucidating how a ligand such as 3-aminopropylphosphinic acid, also known as 3-APPA or CGP 27492, interacts with its biological targets. researchgate.netunifi.itkaggle.com this compound is a potent and selective agonist for the γ-aminobutyric acid (GABA) type B (GABAB) receptor. researchgate.netmedchemexpress.comresearchgate.net Computational models are used to explore this interaction at an atomic level.

Receptor Binding and Interaction Modeling: Homology modeling is often the first step, where a three-dimensional model of the target receptor, such as the GABAB receptor, is constructed based on the known crystal structures of related proteins. researchgate.netnih.gov Docking simulations are then employed to predict the most likely binding pose of this compound within the receptor's binding site. researchid.co These simulations score different conformations based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, helping to identify key amino acid residues involved in ligand recognition.

Molecular Dynamics Simulations: Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netmedchemexpress.comresearchgate.net MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic, allowing atoms to move and fluctuate. unifi.it These simulations can reveal the stability of the predicted binding pose, map the pathways of ligand entry and exit, and illustrate the conformational changes in the receptor that are induced by agonist binding, leading to receptor activation. For instance, simulations can elucidate the "Venus flytrap" mechanism of Class C G-protein coupled receptors like the GABAB receptor, where the binding of an agonist like this compound induces a closure of the extracellular domain, a critical step in signal transduction. nih.gov

Enzymatic interactions have also been explored computationally. Studies have shown that enzymes like E. coli glutamate (B1630785) decarboxylase can process phosphinic analogues, and MD simulations can help understand the stability and dynamics of the enzyme-substrate complex. researchid.conih.gov

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. researchgate.net While specific, detailed quantum chemical studies on this compound are not extensively published, the principles of such analyses are well-established for related organophosphorus compounds. researchgate.netepa.gov

These calculations can determine a variety of molecular properties, including:

Electron Distribution and Molecular Electrostatic Potential (MEP): This analysis reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding non-covalent interactions, such as hydrogen bonds and electrostatic contacts with receptor residues.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, quantum calculations would precisely map the electrostatic potential around the amino and phosphinic acid groups, which are crucial for the ionic interactions within the GABAB receptor binding pocket. Furthermore, analysis of the frontier orbitals would provide a quantitative measure of its reactivity, complementing the dynamic picture provided by MD simulations.

Predicting Structure-Function Relationships and Designing Novel Analogs

A primary goal of computational studies is to establish a clear structure-activity relationship (SAR) to guide the rational design of novel analogs with improved properties, such as higher potency, greater selectivity, or better pharmacokinetic profiles. nih.govgoogle.com

Structure-Activity Relationship (SAR) Studies: Computational approaches are integral to understanding the SAR of this compound and its derivatives. By systematically modifying the structure of the parent compound and evaluating the binding affinity and efficacy of the resulting analogs, researchers can build predictive models. For example, a study comparing various substituted 3-aminopropylphosphinic acids with their corresponding 3-aminopropyl(methyl)phosphinic acids at the GABAB receptor revealed important insights. nih.gov It was found that methylation at the phosphorus atom generally increases selectivity for the GABAB receptor over the GABAA receptor. nih.gov

The table below summarizes the binding affinity and functional potency for a selection of this compound analogs at the human GABAB receptor.

| Compound | Substituent (R) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

|---|---|---|---|

| This compound | -H | 160 | 230 |

| (R)-3-amino-2-fluoropropylphosphinic acid | (R)-2-F | 150 | 240 |

| (S)-3-amino-2-fluoropropylphosphinic acid | (S)-2-F | 140 | 260 |

| (R)-3-amino-2-hydroxypropylphosphinic acid (Lesogaberan) | (R)-2-OH | 290 | 1400 |

| (S)-3-amino-2-hydroxypropylphosphinic acid | (S)-2-OH | 1300 | >10000 |

Data adapted from Alstermark et al., 2011. nih.gov

Designing Novel Analogs: The insights gained from SAR and computational modeling are used to design new molecules. For example, the phosphinic acid group is recognized as a bioisostere of the carboxyl group, a concept that can be exploited in drug design. nih.gov Researchers have designed novel cyclic phosphinic acid analogs to explore different conformational spaces and improve receptor selectivity, leading to the discovery of potent and selective GABAC receptor antagonists from a GABAB agonist scaffold. nih.govacs.org By understanding the key interactions within the receptor binding pocket through docking and MD simulations, medicinal chemists can rationally design modifications to the this compound backbone to enhance desired pharmacological properties while minimizing off-target effects. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation GABAB Receptor Modulators

The rational design of new drugs targeting the GABAB receptor is heavily influenced by the structure-activity relationships (SAR) of existing ligands like 3-aminopropylphosphinic acid. The core structure of 3-APPA provides a validated template for a GABAB agonist, and future research will focus on systematically modifying this template to achieve enhanced therapeutic profiles. The design of potent antagonists has been based on the structural features of related compounds like 3-aminopropyl(methyl)phosphinic acid, which shows activity at both GABAB and GABAC receptors researchgate.net. This highlights the strategy of using an existing pharmacophore to build new molecules with different or more selective functions.

Future design strategies will likely involve:

Conformational Constraint: Introducing cyclic elements or rigid linkers into the propyl chain of 3-APPA analogues can lock the molecule into a specific conformation that may bind more effectively and selectively to the GABAB receptor. This approach aims to reduce off-target effects and increase potency.

Bioisosteric Replacement: The phosphinic acid group is crucial for activity, as it mimics the carboxylic acid of GABA while having different physicochemical properties. Researchers will continue to explore other bioisosteres—chemical groups with similar spatial and electronic properties—to fine-tune binding affinity, duration of action, and blood-brain barrier penetration. The study of phosphonic/phosphinic acid analogs as isosteric replacements for other chemical groups is a key area of rational drug design researchgate.net.

Allosteric Modulators: While 3-APPA is an orthosteric agonist (binding to the same site as GABA), there is significant interest in developing positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) researchgate.net. These compounds bind to a different site on the receptor and can fine-tune the receptor's response to GABA, offering a more subtle and potentially safer mode of action. The design of novel modulators often uses known agonists like 3-APPA as a structural reference point, even when the final products are not structurally analogous researchgate.net.

Expanding the Research Applicability of Phosphinic Acid Scaffolds in Neurological and Other Disorders

The utility of the phosphinic acid scaffold, the core chemical structure of 3-APPA, extends far beyond GABAB receptor modulation. This versatile chemical moiety is being actively investigated for its potential in treating a range of other neurological and systemic diseases nih.gov. The ability of the phosphinic acid group to act as a transition-state analogue inhibitor for metalloproteases makes it a powerful tool in drug discovery researchgate.netacs.org.

A prime example of this expansion is the development of phosphinic acid-based inhibitors for N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), also known as glutamate (B1630785) carboxypeptidase II nih.govelsevier.com. Inhibition of this enzyme has shown significant neuroprotective effects. Research has demonstrated that potent phosphinic acid-based NAALADase inhibitors can protect against neurodegeneration in animal models of cerebral ischemia (stroke) and can alleviate hypersensitivity in models of neuropathic pain nih.govelsevier.com. These findings suggest that the phosphinic acid scaffold is a promising platform for developing treatments for acute brain injury and chronic pain conditions nih.govelsevier.com.

Furthermore, reviews of phosphinic acid derivatives have highlighted their broad biological activities and potential as anti-inflammatory, anti-Alzheimer, and antimicrobial agents nih.gov. This indicates that the core structure found in 3-APPA can be adapted to interact with a wide variety of biological targets, opening up new avenues for therapeutic intervention in neurodegenerative diseases like Alzheimer's and conditions with a significant inflammatory component.

Integration of this compound Derivatives into Hybrid Molecular Architectures

A forward-looking strategy in drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to create a single chemical entity with multiple biological functions researchgate.net. This approach is particularly promising for treating complex, multifactorial diseases where targeting a single protein or pathway is insufficient.

Future research could focus on integrating the this compound moiety, as a GABAB-targeting pharmacophore, into such hybrid architectures. For example:

A derivative of 3-APPA could be linked to a molecule that targets another neurotransmitter system, such as the dopamine (B1211576) or serotonin (B10506) receptors. Such a hybrid drug could offer a synergistic effect for treating disorders like depression or addiction, where multiple pathways are dysregulated.

By attaching the 3-APPA scaffold to a molecule with neuroprotective or anti-inflammatory properties, a dual-action compound could be created. This could simultaneously provide symptomatic relief (via GABAB agonism) and modify the underlying disease process in neurodegenerative conditions.

The design of these hybrids requires sophisticated chemical linkers that connect the different pharmacophores without compromising their individual binding capabilities. This approach holds the potential to develop novel therapeutics with enhanced efficacy and the ability to combat drug resistance by engaging multiple targets simultaneously researchgate.net.

Development of Advanced Methodologies for Synthesis and Characterization

Progress in medicinal chemistry relies on the ability to efficiently synthesize and accurately characterize novel compounds. While general methods for the synthesis of phosphinic and phosphonic acids exist, the development of more advanced, efficient, and scalable synthetic routes for this compound and its derivatives is a key area for future research researchgate.netacs.org. Challenges often lie in controlling stereochemistry and achieving high yields in multi-step syntheses. Future synthetic methodologies may focus on:

Asymmetric Synthesis: Developing methods to produce specific enantiomers (mirror-image isomers) of 3-APPA derivatives, as biological activity is often confined to a single enantiomer.

Combinatorial Chemistry: Using high-throughput techniques to rapidly generate large libraries of 3-APPA analogues, allowing for faster screening and identification of lead compounds with desirable properties.

The characterization of these novel molecules will continue to rely on a suite of advanced analytical techniques. Structural confirmation and purity assessment are critical for any potential therapeutic agent. Standard methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for elucidating the precise molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight.

Infrared (IR) Spectroscopy: This technique helps to identify the key functional groups present in the molecule fishersci.com.

By refining these synthetic and analytical methodologies, researchers can accelerate the discovery and development pipeline for next-generation therapeutics based on the this compound scaffold.

Data Tables

Table 1: Research Findings on Phosphinic Acid-Based GABA Receptor Antagonists

| Compound | pA2 Value (Antagonist Potency) | Receptor Target | Reference |

|---|---|---|---|

| CGP 35348 | 5.38 | GABAB | nih.gov |

| 3-APHPA | 4.86 | GABAB | nih.gov |

Q & A

Q. What experimental models are commonly used to study the GABAB receptor activity of 3-APPA, and what methodological considerations are critical?

3-APPA is studied using in vitro models like rat cerebellar slices (electrophysiological recordings of Purkinje cells) and ex vivo preparations such as guinea pig ileum or rat anococcygeus muscle. Key methodological considerations include:

- Drug delivery : Pressure application or bath perfusion to ensure localized or systemic exposure .

- Control comparisons : Use of GABAB agonists (e.g., baclofen) and antagonists (e.g., phaclofen) to validate specificity .

- Concentration optimization : 3-APPA exhibits higher potency than baclofen, requiring lower concentrations (nanomolar to micromolar ranges) to avoid off-target effects .

Q. How is 3-APPA synthesized, and what purity standards are essential for pharmacological studies?

Synthesis involves:

- McKenna procedure : Reaction of bromotrimethylsilane with diethyl 3-aminopropylphosphonate, followed by methanol hydrolysis to yield the phosphonic acid .

- Purity validation : ≥97% purity (via HPLC or NMR) is critical to minimize impurities interfering with receptor binding assays . Storage at -20°C in anhydrous conditions prevents degradation .

Q. What radioligand-based assays are available to quantify 3-APPA’s binding affinity for GABAB receptors?

- [<sup>3</sup>H]-3-APPA binding : Competes with baclofen for receptor sites in rat brain membranes .

- [<sup>3</sup>H]-CGP54626 displacement assays : Measures IC50 values to compare affinity with other GABAB ligands .

- Autoradiography : Localizes receptor density in CNS regions like the thalamus or cerebellar molecular layer .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl substitution) alter 3-APPA’s pharmacokinetics and therapeutic index?

- 3-Aminopropyl(methyl)phosphinic acid derivatives : Methyl groups reduce brain uptake via GABA transporters (GATs), lowering CNS side effects (e.g., hypothermia) but also diminishing therapeutic efficacy .

- Therapeutic index optimization : Non-methylated 3-APPA shows superior inhibition of transient lower esophageal sphincter relaxation (TLOSR) in dogs due to enhanced brain penetration .

Q. How can contradictory data on 3-APPA’s effects in different tissue preparations be resolved?

- Species-specific receptor isoforms : Rat cerebellar slices show potent inhibition of Purkinje cells, while guinea pig ileum assays may reflect differential coupling to Gi/Go proteins .

- Experimental context : In vitro vs. in vivo models (e.g., hypothermia in rodents vs. TLOSR inhibition in dogs) require careful dose adjustments and endpoint validations .

Q. What advanced techniques elucidate 3-APPA’s allosteric modulation of GABAB receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.